molecular formula C21H14BrNO4S3 B2731474 2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone CAS No. 850928-41-5

2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone

Cat. No.: B2731474
CAS No.: 850928-41-5
M. Wt: 520.43
InChI Key: RUPMVOKEXKCDSR-UHFFFAOYSA-N
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Description

2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a heterocyclic compound featuring an oxazole core substituted with a 4-bromophenylsulfonyl group at position 4, a thiophen-2-yl moiety at position 2, and a thioether-linked phenylethanone group at position 4. Its molecular formula is C₂₁H₁₄BrNO₄S₃ (assuming substitution of furan with thiophene in ’s analog ). The bromine atom may facilitate halogen bonding in biological targets.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO4S3/c22-15-8-10-16(11-9-15)30(25,26)20-21(27-19(23-20)18-7-4-12-28-18)29-13-17(24)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPMVOKEXKCDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple functional groups, suggesting a diverse range of biological activities. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound based on current research findings.

Chemical Structure

The compound features:

  • A bromophenyl group.
  • A sulfonyl moiety.
  • A thiophenyl component.
  • An oxazole ring.

This unique combination of groups contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxazole ring.
  • Introduction of the bromophenyl and thiophenyl groups through substitution reactions.
  • Coupling with phenylethanone derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that oxazolones can inhibit various protein kinases associated with tumor growth, including:

Biological Target Inhibition Potential (Pa values)
Platelet-derived growth factor receptor kinase0.39
Focal adhesion kinase 20.30
Protein kinase CK10.14

These values indicate a strong likelihood of interaction with these targets, suggesting potential for further development as anticancer agents .

Analgesic Activity

The analgesic effects of related oxazolones have been evaluated using pharmacological tests such as the writhing and hot plate tests. The results indicate that certain derivatives exhibit notable analgesic activity, potentially through inhibition of pain-related pathways .

Anti-inflammatory Effects

Compounds containing the sulfonyl group are known for their anti-inflammatory properties. Studies have suggested that the presence of such groups in the structure enhances the ability to modulate inflammatory responses, making these compounds candidates for treating inflammatory diseases .

Toxicity Assessment

Acute toxicity studies conducted on related compounds indicate low toxicity profiles, with no lethal effects observed in tested animal models. Histopathological assessments showed no significant adverse effects on organ systems, supporting the safety of these compounds for potential therapeutic use .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pain and inflammation pathways.
  • Receptor Modulation : Interactions with specific receptors could alter cellular signaling related to cancer proliferation and inflammation.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, contributing to their overall therapeutic potential .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a bromophenyl moiety, a sulfonyl group, a thiophene ring, and an oxazole ring. The synthesis typically involves multiple steps, including:

  • Formation of the Oxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The bromophenyl and thiophenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
  • Final Assembly : The compound is finalized by linking the various components through thioether formation.

Biological Activities

Research indicates that 2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone may exhibit several significant biological activities:

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures possess notable antibacterial properties. The presence of the bromine atom is believed to enhance electron density, potentially increasing interaction with bacterial targets.

Anticancer Activity

The unique structural features of this compound may facilitate interactions with cellular pathways involved in cancer cell proliferation and apoptosis. Related compounds have shown promise in inducing apoptosis in various cancer cell lines.

G Protein-Coupled Receptor Interaction

Compounds containing thiophene and oxazole structures have been reported to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell function and proliferation.

Antibacterial Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds exhibited enhanced antibacterial activity compared to their analogs lacking electron-withdrawing groups. This suggests that the bromine substituent may play a critical role in enhancing antibacterial efficacy.

Cytotoxicity Assays

Research on related oxazole derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values indicating potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cells. The structure–activity relationship studies highlight the importance of specific substituents on the phenyl ring in enhancing cytotoxicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl and bromophenyl groups enhance electrophilicity at specific positions, enabling nucleophilic attacks:

  • Sulfonyl Group Reactivity : The sulfonyl oxygen acts as a leaving group in alkaline media, facilitating substitution with amines or thiols .

  • Bromophenyl Reactivity : The bromine atom undergoes substitution with nucleophiles (e.g., –OH, –NH₂) under Pd-catalyzed conditions .

Key Reagents and Conditions :

Reaction TypeReagents/ConditionsMajor Product
Bromine substitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-aminated or hydroxylated derivative
Sulfonyl substitutionNH₃/EtOH, refluxSulfonamide derivative

Oxidation and Reduction Reactions

The ketone and thioether groups are redox-active sites:

  • Ketone Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol .

  • Thioether Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the thioether to sulfoxide or sulfone derivatives.

Experimental Data :

  • Reduction of ketone: 57% yield of alcohol product after NaBH₄ treatment .

  • Oxidation of thioether: Complete conversion to sulfone with excess H₂O₂ at 60°C.

Electrophilic Aromatic Substitution

The thiophene and phenyl rings undergo electrophilic substitution:

  • Thiophene Functionalization : Nitration or halogenation occurs at the 5-position of the thiophene ring due to electron-donating effects .

  • Phenyl Ring Reactions : The phenylethanone moiety undergoes Friedel-Crafts alkylation or sulfonation .

Conditions and Outcomes :

ReactionReagentsPosition/Product
Thiophene nitrationHNO₃/H₂SO₄, 0°C5-nitro-thiophene derivative
Friedel-CraftsAlCl₃, R-X, 25°CAlkylated phenylethanone

Cross-Coupling Reactions

The bromine and sulfur-containing groups enable transition metal-catalyzed couplings:

  • Suzuki Coupling : The 4-bromophenyl group couples with arylboronic acids using Pd catalysts .

  • Thioether Participation : The thioether sulfur coordinates with metals to facilitate C–S bond formation.

Representative Reaction :

text
Target compound + Ar-B(OH)₂ → Biaryl derivative (85% yield) Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C

Degradation and Stability

  • Hydrolytic Stability : The sulfonyl group resists hydrolysis under acidic conditions (pH < 3) but degrades in strong bases (pH > 12) .

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and Br₂ gases (TGA data) .

Comparison with Similar Compounds

2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone (CAS: 686738-39-6)

  • Key Differences : Replaces thiophen-2-yl with furan-2-yl.
  • Impact: Electronic Effects: Furan’s oxygen atom reduces electron density compared to thiophene’s sulfur, altering reactivity in electrophilic substitutions.
  • Synthesis : Similar pathway (sodium ethoxide-mediated thioether formation with α-halogenated ketones) .

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-1-phenylethanone

  • Key Differences : Fluorine substituents on both the oxazolyl and sulfonylphenyl groups.
  • Impact :
    • Bioavailability : Fluorine’s electronegativity enhances metabolic stability and binding affinity via C-F⋯H interactions.
    • Solubility : Increased polarity may improve aqueous solubility compared to bromine .

Heterocyclic Core Variants

Triazole Derivatives

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Core: 1,2,4-Triazole instead of oxazole. Impact:
  • Synthesis : Requires triazole precursors and α-halogenated ketones under basic conditions .

Imidazole-Oxadiazole Hybrid

  • Example: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone Core: Combines imidazole and oxadiazole rings. Impact:
  • Pharmacophore Diversity : Dual heterocycles may target multiple enzyme pockets.
  • Stability : Oxadiazole’s rigidity could enhance thermal stability .

Substituent Variations

Bromophenyl vs. Pyridinyl

  • Example: 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Key Difference: Pyridinyl replaces thiophen-2-yl. Impact:
  • Solubility : Pyridine’s basic nitrogen improves solubility in acidic environments.
  • Binding: Potential for coordination with metal ions or charged residues .

Chlorophenyl Thioethers

  • Example: 2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one Key Difference: Chlorine substituent and propanone backbone. Impact:
  • Electron Withdrawal : Cl enhances electron-deficient character, influencing redox properties.
  • Crystallography : Validated via X-ray diffraction (SHELX refinement) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound Oxazole 4-Bromophenylsulfonyl, Thiophene ~553.4 g/mol High lipophilicity, halogen bonding
2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone Oxazole 4-Bromophenylsulfonyl, Furan 504.37 g/mol Lower logP, polar
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, Difluorophenyl ~564.5 g/mol Metabolic stability, hydrogen bonding
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Triazole Bromophenyl, Pyridinyl ~484.3 g/mol Enhanced solubility, metal coordination

Research Implications

  • Drug Design : Thiophene-containing analogs (target compound) may outperform furan derivatives in blood-brain barrier penetration due to higher lipophilicity.
  • Synthetic Optimization : Sodium ethoxide-mediated thioether formation () is a versatile route for oxazole/triazole derivatives.
  • Crystallography : SHELX and WinGX () remain critical for structural validation, ensuring accurate SAR studies.

Q & A

What are the established synthetic routes for 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone?

Level : Basic
Methodological Answer :
The compound can be synthesized via multi-step protocols involving cyclization and sulfonylation. For example:

  • Step 1 : Synthesis of intermediate 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole using POCl₃ as a cyclizing agent under reflux conditions .
  • Step 2 : Introduction of the sulfonyl group via reaction with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
  • Step 3 : Thioether formation using 2-bromo-1-phenylethanone under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF).
    Key characterization includes NMR, mass spectrometry, and elemental analysis to confirm intermediates and final product .

How can Design of Experiments (DoE) optimize the synthesis of this compound?

Level : Advanced
Methodological Answer :
DoE can systematically evaluate variables (e.g., temperature, catalyst loading, reaction time) to maximize yield and purity. For instance:

  • Factor Screening : Identify critical parameters (e.g., POCl₃ stoichiometry in cyclization) using a fractional factorial design.
  • Response Surface Methodology (RSM) : Optimize conditions for sulfonylation by modeling interactions between temperature and reagent ratios.
  • Validation : Confirm predicted optimal conditions with experimental trials. This approach reduces trial-and-error inefficiencies and is demonstrated in flow-chemistry optimizations for analogous compounds .

What spectroscopic techniques are essential for characterizing this compound?

Level : Basic
Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for aromatic protons (thiophene, bromophenyl) and carbonyl groups. DMSO-d₆ is commonly used for solubility .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (C, H, N, S) within ±0.4% error margins .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction determines bond lengths, angles, and supramolecular interactions. For example:

  • Crystal Growth : Recrystallize the compound from CHCl₃/petroleum ether (1:2 v/v) .
  • Data Collection : Use a monoclinic P2₁/c space group with parameters (e.g., β = 91.559°) to solve the structure .
  • Analysis : Software like SHELX refines the structure, confirming the sulfonyl-thiophene spatial arrangement and potential π-π stacking .

What are the reactivity trends of the sulfonyl and thioether groups in this compound?

Level : Advanced
Methodological Answer :

  • Sulfonyl Group : Susceptible to nucleophilic substitution (e.g., with amines) under basic conditions, enabling derivatization .
  • Thioether Linkage : Oxidizable to sulfoxides/sulfones using mCPBA or H₂O₂, altering electronic properties .
  • Thiophene Ring : Participates in electrophilic substitution (e.g., bromination) at the α-position due to electron-rich nature .

How can researchers design antimicrobial assays for this compound?

Level : Basic
Methodological Answer :

  • Test Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Protocol : Minimum Inhibitory Concentration (MIC) assays in Mueller-Hinton broth, with 24–48 hr incubation .
  • Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks. Structure-activity relationships (SAR) can link substituents (e.g., bromine) to enhanced activity .

How to address contradictions in reported synthetic yields for similar oxadiazole-thioether compounds?

Level : Advanced
Methodological Answer :

  • Variable Analysis : Compare reaction conditions (e.g., POCl₃ vs. PPA as cyclization agents) .
  • Purification Methods : Recrystallization solvents (e.g., CHCl₃/petroleum ether vs. ethanol) may impact yield and purity .
  • Catalyst Screening : Test alternatives like Amberlyst-15 for sulfonylation efficiency .

What computational methods predict the compound’s reactivity or binding modes?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

What strategies improve solubility and purification of this hydrophobic compound?

Level : Basic
Methodological Answer :

  • Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for reactions; recrystallize from CHCl₃/petroleum ether .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients .
  • Salt Formation : Convert to a sodium sulfonate salt for aqueous solubility in biological assays .

How do substituent variations (e.g., bromine, thiophene) influence biological activity?

Level : Advanced
Methodological Answer :

  • Bromine : Enhances lipophilicity and membrane penetration, improving MIC values against resistant strains .
  • Thiophene : Modulates electron density, affecting interactions with bacterial DNA gyrase .
  • Sulfonyl Group : Increases metabolic stability by resisting enzymatic degradation .

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